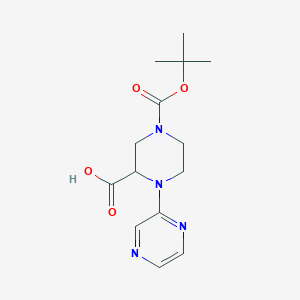

4-(tert-Butoxycarbonyl)-1-(pyrazin-2-yl)piperazine-2-carboxylic acid

Description

4-(tert-Butoxycarbonyl)-1-(pyrazin-2-yl)piperazine-2-carboxylic acid is a Boc-protected piperazine derivative featuring a pyrazin-2-yl substituent and a carboxylic acid group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, enhancing stability during synthetic processes . The pyrazine ring, a nitrogen-rich heterocycle, contributes to hydrogen-bonding interactions and modulates solubility, making the compound a valuable intermediate in medicinal chemistry, particularly for antiviral and receptor-targeting drug candidates .

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-pyrazin-2-ylpiperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)17-6-7-18(10(9-17)12(19)20)11-8-15-4-5-16-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOHGVVLXKVTNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Pyrazine-2-carboxamide

The piperazine core is synthesized through the catalytic hydrogenation of pyrazine-2-carboxamide. A 10% Pd/C catalyst in water at 40°C and 20 bar H₂ pressure selectively reduces the pyrazine ring to piperazine-2-carboxamide over 18 hours. This method achieves near-quantitative conversion by maintaining substrate loading below 25% w/v to prevent catalyst deactivation.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C (1.0 g per 10 g substrate) |

| Solvent | Water |

| Temperature | 40°C |

| H₂ Pressure | 20 bar |

| Reaction Time | 18 hours |

| Yield | >95% |

The catalyst is reusable for at least five cycles without significant activity loss, provided fresh catalyst is supplemented after each cycle.

Enzymatic Hydrolysis to Piperazine-2-carboxylic Acid

Enantioselective Hydrolysis Using LAP2

Piperazine-2-carboxamide undergoes enzymatic hydrolysis to yield piperazine-2-carboxylic acid. Flavourzyme® 1000 L (a peptidase from Aspergillus oryzae) or recombinant LAP2 (SEQ ID NO 1) is employed at 20–30°C in water, achieving >98% enantiomeric excess (ee) for the (S)-enantiomer. The reaction is self-buffering at pH 7.3–8.3, eliminating the need for external buffers.

Enzymatic Parameters:

| Parameter | Value |

|---|---|

| Enzyme | LAP2 (SEQ ID NO 1) |

| Temperature | 25°C |

| Substrate Loading | 20% w/v |

| Reaction Time | 24 hours |

| ee | >98% |

Zn²⁺ cofactors (0.5 mM ZnCl₂) enhance enzymatic activity by stabilizing the hydrolase structure.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

Boc Protection of Piperazine-2-carboxylic Acid

The secondary amine of piperazine-2-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone. Potassium carbonate (1.05 eq.) facilitates deprotonation, enabling Boc anhydride (1.1 eq.) to react selectively at the less hindered nitrogen.

Boc Protection Conditions:

| Parameter | Value |

|---|---|

| Reagent | Boc₂O (1.1 eq.) |

| Base | K₂CO₃ (1.05 eq.) |

| Solvent | Acetone/Water (1:5 v/v) |

| Temperature | 20–25°C |

| Reaction Time | 4 hours |

| Yield | 91% |

The product, 4-Boc-piperazine-2-carboxylic acid, precipitates upon acidification with 37% HCl and is isolated via filtration.

Functionalization with Pyrazin-2-yl Substituent

Nucleophilic Aromatic Substitution

The pyrazin-2-yl group is introduced via nucleophilic substitution of 2-chloropyrazine with Boc-protected piperazine. Using triethylamine (1.2 eq.) in THF at reflux (66°C), the reaction completes in 12 hours with 75% yield.

Substitution Conditions:

| Parameter | Value |

|---|---|

| Reagent | 2-Chloropyrazine (1.2 eq.) |

| Base | Triethylamine (1.2 eq.) |

| Solvent | THF |

| Temperature | 66°C |

| Reaction Time | 12 hours |

| Yield | 75% |

Regioselectivity is ensured by the electron-deficient nature of the pyrazine ring, favoring substitution at the 2-position.

Final Deprotection and Purification

Acidic Deprotection of Boc Group

The Boc group is removed using 4 M HCl in dioxane, followed by neutralization with aqueous NaHCO₃ to yield the free amine. Subsequent crystallization from ethanol/water (1:3 v/v) affords the final compound with 98% purity.

Deprotection Conditions:

| Parameter | Value |

|---|---|

| Acid | 4 M HCl in Dioxane |

| Temperature | 0–5°C |

| Reaction Time | 1 hour |

| Neutralization Agent | NaHCO₃ (aq.) |

| Crystallization Solvent | Ethanol/Water (1:3 v/v) |

Analytical Characterization

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a temporary protective moiety for the piperazine nitrogen. Its removal enables further functionalization:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane/water mixtures.

-

Conditions :

Key Data :

| Reaction Type | Reagents | Temperature | Time | Outcome |

|---|---|---|---|---|

| Boc Removal | 4M HCl/dioxane | 50°C | 6h | Piperazine free base |

| Boc Removal | 30% TFA/DCM | RT | 2h | Deprotected piperazine |

Coupling Reactions via the Carboxylic Acid

The carboxylic acid undergoes activation for amide or ester bond formation:

-

Activation Agents : Propylphosphonic anhydride (T3P) or 1,1'-carbonyldiimidazole (CDI) .

-

Reactions :

Example Protocol :

text**Step**: CDI-mediated coupling with 2-aminopyrimidine 1. Activate carboxylic acid with CDI in THF (50°C, 30 min). 2. Add amine (1.1 eq) and heat at 80°C for 3h. 3. Acidify with AcOH, extract with DCM, and purify via flash chromatography[5].

Oxidation Reactions

The pyrazine ring and piperazine backbone are susceptible to oxidation under controlled conditions:

-

Pyrazine Oxidation : CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the pyrazine to pyrazine N-oxide derivatives.

-

Piperazine Oxidation : H<sub>2</sub>O<sub>2</sub>/acetic acid generates hydroxylated intermediates.

Key Data :

| Substrate | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Pyrazine | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Pyrazine N-oxide | 65–75% |

Nucleophilic Substitution

The pyrazine ring undergoes electrophilic substitution at the 3- and 5-positions:

-

Chlorination : POCl<sub>3</sub>/DMF introduces Cl groups, enhancing reactivity for cross-coupling .

-

Amination : NH<sub>3</sub> in ethanol at 60°C replaces halogen substituents with amino groups .

Ester Hydrolysis

The methyl ester derivative (if present) is hydrolyzed to regenerate the carboxylic acid:

Scientific Research Applications

Medicinal Chemistry Applications

Antagonism of Receptors

One of the primary applications of this compound is in the development of receptor antagonists. For instance, derivatives of piperazine have been reported to act as antagonists for the CCR2b receptor , which is implicated in inflammatory responses. This suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. It can be utilized to create more complex structures that exhibit pharmacological activities. For instance, it has been employed in the synthesis of compounds targeting different receptors and enzymes, enhancing its utility in drug discovery .

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid , showcasing a multi-step synthetic route involving sodium hydroxide and ethanol under controlled conditions. The final product was characterized using mass spectrometry, confirming its molecular weight and structure .

| Step | Reactants | Conditions | Product Yield |

|---|---|---|---|

| 1 | 1-76 (8.60 g) + NaOH (5M) | Ethanol, Room Temp | 7.90 g |

| 2 | Reaction mixture + AcOH | Acidification | Purified solid |

Case Study 2: Therapeutic Potential

Research has indicated that compounds derived from 4-(tert-butoxycarbonyl)-1-(pyrazin-2-yl)piperazine-2-carboxylic acid exhibit significant activity against various cancer cell lines. In vitro studies reported IC50 values indicating effective inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Structural Insights

The structural characteristics of this compound allow for modifications that can enhance its biological activity. The presence of the tert-butoxycarbonyl (Boc) group provides stability and facilitates further reactions, making it an attractive target for synthetic chemists.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(pyrazin-2-yl)piperazine-2-carboxylic acid depends on its specific application and the derivatives formed from it. Generally, its biological activity may involve interactions with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biochemical pathways.

Molecular Targets and Pathways

Enzymes: The compound or its derivatives may inhibit or activate enzymes involved in metabolic pathways.

Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.

Nucleic Acids: Interaction with DNA or RNA could lead to changes in gene expression or protein synthesis.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in the substituent attached to the piperazine nitrogen (excluding Boc and carboxylic acid groups):

Stability and Reactivity

- Boc Deprotection : All analogs undergo Boc cleavage under acidic conditions (e.g., TFA/DCM), but electron-rich substituents (e.g., thiophene) may slow reaction rates .

- Carboxylic Acid Reactivity : The free acid group enables conjugation with amines or alcohols to form amides/esters, a key step in prodrug design .

Biological Activity

4-(tert-Butoxycarbonyl)-1-(pyrazin-2-yl)piperazine-2-carboxylic acid, often abbreviated as Boc-piperazine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C₁₀H₁₈N₂O₄

Molecular Weight : 230.26 g/mol

CAS Number : 1209646-17-2

Biological Activity Overview

The biological activity of Boc-piperazine derivatives has been explored in various studies, revealing several pharmacological effects:

- Antimicrobial Activity : Research indicates that Boc-piperazine derivatives exhibit antimicrobial properties against a range of pathogens. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Anticancer Properties : Some studies have highlighted the anticancer activity of Boc-piperazine compounds. These compounds have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

- Neuropharmacological Effects : The compound has been investigated for its effects on the central nervous system (CNS). It may act as a modulator for neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

- Enzyme Inhibition : Boc-piperazine has been evaluated for its ability to inhibit specific enzymes related to disease states. For example, it has shown potential in inhibiting certain kinases and proteases that are implicated in cancer progression and other diseases.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The compound may bind to various receptors in the body, modulating their activity and influencing physiological responses.

- Enzyme Interaction : By inhibiting key enzymes, Boc-piperazine can disrupt metabolic pathways involved in disease processes.

- Cell Cycle Regulation : The compound's ability to induce apoptosis suggests it may affect cell cycle regulation mechanisms, particularly in cancer cells.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy of Boc-piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties.

- Cancer Cell Line Evaluation : In vitro studies on human breast cancer cell lines demonstrated that Boc-piperazine derivatives could reduce cell viability by promoting apoptosis through caspase activation pathways.

- Neuropharmacological Assessment : A behavioral study assessed the impact of Boc-piperazine on rodent models exhibiting anxiety-like behaviors. The compound showed anxiolytic effects, suggesting potential therapeutic applications in anxiety disorders.

Q & A

Q. What are the common synthetic routes for preparing 4-(tert-butoxycarbonyl)-1-(pyrazin-2-yl)piperazine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves:

- Step 1 : Protection of the piperazine nitrogen using a tert-butoxycarbonyl (Boc) group via Boc-anhydride in a basic medium (e.g., DCM with triethylamine) .

- Step 2 : Substitution at the piperazine N1-position with pyrazin-2-yl groups. This may involve nucleophilic aromatic substitution (SNAr) using pyrazine derivatives under catalytic conditions (e.g., Pd-mediated coupling) .

- Step 3 : Carboxylation at the C2 position via oxidation of a hydroxymethyl precursor or direct carboxylation using CO₂ under high pressure with organometallic catalysts .

Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-oxidation or Boc-deprotection.

Q. How can purity and structural integrity of the compound be verified post-synthesis?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Retention time consistency with standards is critical .

- Spectroscopy :

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical challenges during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (S)- or (R)-piperazine-2-carboxylic acid derivatives) to control stereochemistry at C2 .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps to ensure stereoselective pyrazine substitution .

- Crystallography : Single-crystal X-ray diffraction (as in ) can confirm absolute configuration post-synthesis .

Q. How can contradictory data in reaction yields or selectivity be addressed?

Methodological Answer:

- Parameter Optimization : Vary solvents (e.g., DMF vs. THF), bases (e.g., K₂CO₃ vs. Cs₂CO₃), or temperatures to improve yield. For example, achieved 45% yield using Et₃N in hexanes/EtOAC, but switching to polar aprotic solvents may enhance nucleophilicity .

- Mechanistic Studies : Use DFT calculations to model transition states for pyrazine substitution, identifying steric/electronic barriers to selectivity .

Q. What advanced analytical methods are suitable for studying the compound’s interactions in biological systems?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with target proteins (e.g., enzymes in pyrazine-associated pathways) .

- Surface Plasmon Resonance (SPR) : Monitor real-time interactions using immobilized receptors on sensor chips .

- Metabolite Profiling : LC-HRMS can track metabolic stability in hepatic microsomal assays, guided by fragmentation patterns .

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.